Cas no 1694532-03-0 (2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide)

2-(5-Aminopyridin-2-yl)-N,N-dimethylacetamide is a versatile chemical intermediate with a pyridine core functionalized by an amino group and an acetamide moiety. Its structure makes it valuable in pharmaceutical and agrochemical synthesis, particularly as a building block for active ingredients or ligands in catalysis. The presence of both amino and dimethylacetamide groups enhances its reactivity, enabling selective modifications for tailored applications. This compound exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its stability under standard handling conditions ensures reliable performance in multi-step synthetic processes. The product is typically supplied with high purity, meeting stringent requirements for research and industrial applications.
2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide structure
1694532-03-0 structure
Product name:2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
CAS No:1694532-03-0
MF:C9H13N3O
MW:179.219021558762
CID:5806875
PubChem ID:107337488

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
    • 2-Pyridineacetamide, 5-amino-N,N-dimethyl-
    • 1694532-03-0
    • EN300-5135790
    • Inchi: 1S/C9H13N3O/c1-12(2)9(13)5-8-4-3-7(10)6-11-8/h3-4,6H,5,10H2,1-2H3
    • InChI Key: IJPJXDFUPMROHS-UHFFFAOYSA-N
    • SMILES: C1(CC(N(C)C)=O)=NC=C(N)C=C1

Computed Properties

  • Exact Mass: 179.105862047g/mol
  • Monoisotopic Mass: 179.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 59.2Ų

Experimental Properties

  • Density: 1.155±0.06 g/cm3(Predicted)
  • Boiling Point: 379.0±32.0 °C(Predicted)
  • pka: 5.63±0.22(Predicted)

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5135790-0.1g
2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
1694532-03-0 95.0%
0.1g
$407.0 2025-03-15
1PlusChem
1P028CN5-5g
2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
1694532-03-0 95%
5g
$4260.00 2023-12-20
Aaron
AR028CVH-50mg
2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
1694532-03-0 95%
50mg
$401.00 2025-02-16
Aaron
AR028CVH-250mg
2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
1694532-03-0 95%
250mg
$822.00 2025-02-16
Aaron
AR028CVH-500mg
2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
1694532-03-0 95%
500mg
$1282.00 2025-02-16
Aaron
AR028CVH-2.5g
2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
1694532-03-0 95%
2.5g
$3181.00 2023-12-15
1PlusChem
1P028CN5-2.5g
2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
1694532-03-0 95%
2.5g
$2899.00 2024-06-19
1PlusChem
1P028CN5-500mg
2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
1694532-03-0 95%
500mg
$1192.00 2024-06-19
Enamine
EN300-5135790-0.5g
2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
1694532-03-0 95.0%
0.5g
$914.0 2025-03-15
Enamine
EN300-5135790-2.5g
2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
1694532-03-0 95.0%
2.5g
$2295.0 2025-03-15

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide Related Literature

Additional information on 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide

Recent Advances in the Study of 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide (CAS: 1694532-03-0)

The compound 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide (CAS: 1694532-03-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine and acetamide moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of research has been the optimization of synthetic routes for 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method that minimizes by-products and enhances scalability. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, followed by selective amidation, achieving an overall yield of 78%. This advancement is critical for ensuring the compound's availability for preclinical and clinical studies.

In terms of pharmacological activity, recent in vitro and in vivo studies have highlighted the compound's potential as a modulator of kinase signaling pathways. Specifically, 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide has been shown to inhibit the activity of certain tyrosine kinases implicated in inflammatory and oncogenic processes. A 2024 study in Biochemical Pharmacology reported that the compound exhibited IC50 values in the nanomolar range for specific kinase targets, suggesting high potency. These findings underscore its potential as a therapeutic agent for conditions such as rheumatoid arthritis and certain cancers.

Further investigations into the compound's pharmacokinetics and safety profile have also been conducted. A recent preclinical study evaluated its bioavailability, metabolism, and toxicity in rodent models. The results indicated favorable oral bioavailability (approximately 65%) and a half-life suitable for once-daily dosing. Importantly, no significant off-target effects or organ toxicity were observed at therapeutic doses, supporting its progression to further stages of development.

In conclusion, the latest research on 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide (CAS: 1694532-03-0) highlights its potential as a versatile and potent therapeutic agent. Advances in synthesis, coupled with promising pharmacological and safety profiles, position this compound as a strong candidate for future drug development efforts. Continued research is warranted to explore its full therapeutic potential and to address any remaining challenges in formulation and delivery.

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